molecular formula C22H24D6O5 B1165242 6α-Methylprednisolone-D6 (major)

6α-Methylprednisolone-D6 (major)

货号: B1165242
分子量: 380.51
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6α-Methylprednisolone-D6 (major) is a deuterium-labeled analog of Methylprednisolone, a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties . This high-purity compound is designed for use as an internal standard in mass spectrometry-based assays, enabling precise quantification and reliable pharmacokinetic studies of Methylprednisolone in biological samples . The incorporation of six deuterium atoms provides a distinct mass shift that minimizes interference and improves analytical accuracy. The parent compound, Methylprednisolone, functions primarily by passively diffusing into cells and binding to the glucocorticoid receptor . This activated receptor complex translocates to the cell nucleus, where it modulates gene transcription; it suppresses the expression of pro-inflammatory genes (such as those for various cytokines) and upregulates the synthesis of anti-inflammatory proteins . This genomic action leads to inhibited neutrophil migration, reduced capillary permeability, and stabilization of lysosomal membranes, collectively reducing the inflammatory response . Researchers value 6α-Methylprednisolone-D6 for investigating the mechanism of action and metabolic fate of corticosteroids in vital research areas, including dermatology, rheumatology, pulmonology, and immunology . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

属性

分子式

C22H24D6O5

分子量

380.51

外观

Purity:99.0% by HPLC; >98% atom DWhite solid

同义词

(6α,11β)-11,17,21-Trihydroxy-6-methylpregna-1,4-diene-3,20-dione-D6;  Medrone-D6;  Medrol-D6;  Medrate-D6; 

产品来源

United States

科学研究应用

Pharmacokinetic Studies

Overview:
Pharmacokinetic studies focus on the absorption, distribution, metabolism, and excretion of drugs. The deuterated form of methylprednisolone allows researchers to track its metabolic pathways without interference from non-labeled compounds.

Applications:

  • Metabolism Tracking: The incorporation of deuterium in 6α-Methylprednisolone-D6 enables precise tracking of the compound’s metabolic fate in vivo. This is crucial for understanding how the drug is processed by the body and can inform dosing regimens.
  • Bioavailability Studies: Researchers utilize this compound to assess the bioavailability of methylprednisolone in various formulations, enhancing drug development processes.

Clinical Research Applications

Overview:
In clinical settings, 6α-Methylprednisolone-D6 is used to study the effects of methylprednisolone in various diseases and treatment protocols.

Case Studies:

  • High-Dose Methylprednisolone Treatment: A study examined patients with acute cervical spinal cord injury treated with high doses of methylprednisolone. The findings indicated an increased risk of gastrointestinal complications among those receiving high doses compared to controls, highlighting the importance of careful dosing and monitoring in clinical practice .
  • Pediatric Inflammatory Bowel Disease (IBD): A case series explored intra-arterial administration of methylprednisolone in pediatric patients with IBD. The results showed significant clinical improvements post-treatment, demonstrating the therapeutic potential of localized steroid delivery .

Drug Development

Overview:
The unique properties of 6α-Methylprednisolone-D6 make it an essential tool in drug development, particularly for new formulations or delivery methods.

Applications:

  • Formulation Testing: The compound is used to evaluate new formulations aimed at improving the efficacy and safety profiles of corticosteroids. For instance, studies have investigated novel conjugates that selectively release methylprednisolone in targeted tissues such as the liver and spleen .
  • Toxicology Studies: Researchers utilize deuterated compounds like 6α-Methylprednisolone-D6 to study potential toxicological effects, providing insights into safety profiles before clinical trials commence.

Biochemical Analysis

Overview:
In biochemical research, 6α-Methylprednisolone-D6 serves as a critical reference standard for analytical techniques.

Applications:

  • Analytical Chemistry: The compound is employed in mass spectrometry and chromatography for quantifying methylprednisolone levels in biological samples. Its isotopic labeling enhances detection sensitivity and accuracy .
  • Environmental Studies: Investigations into pharmaceutical residues in environmental samples often utilize this compound to trace its presence and degradation products .

Data Table: Clinical Outcomes from Case Studies

Study FocusPatient DemographicsTreatment DetailsOutcomes
High-Dose Methylprednisolone3508 cervical SCI patientsHigh-dose methylprednisolone (>5000 mg)Increased risk of gastrointestinal complications; no increase in mortality
Pediatric IBD Treatment9 pediatric patientsIntra-arterial methylprednisolone administrationSignificant clinical improvement; resolution of symptoms

相似化合物的比较

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Deuterium Atoms Key Application Purity (%) Price (5 mg)
6α-Methylprednisolone-D6 (major) C22H24D6O5 380.51 6 Internal standard for MS/LC 99.0 $700
6α-Methylprednisolone-D4 C22H26D4O5 378.51 4 Comparative metabolic studies N/A Inquiry-based
6α-Methylprednisolone-17-Propionate-D6 C25H28D6O6 436.58 6 Prodrug metabolism research 98.0 $950
6β-Methyl Prednisolone-d3 21-Acetate C24H29D3O6 419.53 3 Stereochemical analysis N/A N/A
6α-Methylprednisolone (Unlabeled) C22H30O5 374.46 0 Calibration reference ≥95 $50–$100

Research Implications

  • Deuterium Labeling : The number and position of deuterium atoms (e.g., D6 vs. D4) influence analytical sensitivity. Higher deuterium content reduces isotopic overlap, improving quantification accuracy .
  • Structural Modifications : Ester derivatives (e.g., 17-propionate) expand applications in prodrug development but require revalidation of extraction protocols .
  • Cost Considerations: Deuterated compounds are significantly costlier than non-deuterated analogs, necessitating cost-benefit analysis for large-scale studies .

准备方法

Precursor Synthesis: 6α-Methylprednisolone

The non-deuterated parent compound, 6α-methylprednisolone (MP), serves as the foundational precursor. Its synthesis begins with hydrocortisone 21-acetate, which undergoes a stereoselective 6α-methylation. As detailed in RU2663484C1, this involves:

  • Epoxidation : Hydrocortisone 21-acetate is treated with a peracid (e.g., m-chloroperbenzoic acid) to form the 9,11β-epoxide.

  • Acid-Catalyzed Rearrangement : The epoxide reacts with a Brønsted acid (e.g., HClO₄) in dichloromethane, inducing a Wagner-Meerwein rearrangement to yield 6α-methylhydrocortisone acetate.

  • Oxidation and Deacetylation : The 21-acetate group is hydrolyzed, followed by oxidation of the 11β-hydroxyl group to a ketone using Jones reagent (CrO₃/H₂SO₄).

This method achieves an 80% yield of 6α-methylhydrocortisone, which is subsequently oxidized to MP via selective dehydrogenation at the 1,2-position using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Deuteration Strategies

Deuterium incorporation into MP occurs at six positions, typically targeting metabolically labile hydrogens to prolong half-life. Two primary methods are employed:

Direct Deuteration via Isotopic Exchange

  • Acid/Base-Catalyzed H-D Exchange : MP is dissolved in deuterated solvents (e.g., D₂O or DMSO-d₆) under acidic (DCl) or basic (NaOD) conditions. Protons α to carbonyl groups (e.g., C3-ketone) undergo exchange, though this method offers limited site selectivity.

  • Metal-Catalyzed Deuteration : Palladium-on-carbon (Pd/C) or Raney nickel catalysts facilitate H-D exchange under D₂ gas. For example, stirring MP with Pd/C in deuterated methanol at 60°C for 24 hours introduces deuterium at allylic and benzylic positions.

Synthesis via Deuterated Building Blocks

A more controlled approach involves assembling MP from deuterated intermediates:

  • Deuterated Methyl Group Introduction :

    • The 6α-methyl group is introduced using CD₃MgBr (deuterated methylmagnesium bromide) in a Grignard reaction. This ensures complete deuteration at the 6α position.

    • Alternative routes employ Suzuki-Miyaura cross-coupling with deuterated methylboronic esters (e.g., CD₃Bpin), achieving >99% D incorporation.

  • Deuterated Succinate Ester Formation :

    • MP is converted to its 21-succinate ester (MPS) using succinic anhydride-d₄ in pyridine. This step deuterates four positions on the succinyl linker.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Grignard Reaction : CD₃MgBr reactions require anhydrous tetrahydrofuran (THF) at −78°C to prevent premature quenching.

  • Succinylation : Pyridine acts as both solvent and base, with reactions conducted at 25°C for 12 hours to achieve 98.5% yield of MPS-d₄.

Catalytic Systems

  • Palladium Catalysis : Pd(OAc)₂ with DCPIP (2,6-dichlorophenolindophenol) accelerates deuteration at the 17α-hydroxy group, reducing reaction times from 24 to 6 hours.

Purification and Analytical Characterization

Chromatographic Purification

  • Column Chromatography : Silica gel columns eluted with CH₂Cl₂/MeOH (95:5) remove non-deuterated byproducts.

  • HPLC : Reverse-phase C18 columns (4.6 × 250 mm, 5 μm) with acetonitrile/water gradients resolve MP-D6 from impurities. Retention time: 12.3 minutes.

Spectroscopic Validation

  • ¹H NMR : Absence of signals at δ 1.20 (6α-CH₃) and δ 3.60 (17α-OH) confirms deuterium incorporation.

  • HR-MS : Observed m/z 380.51 ([M+H]⁺) matches the theoretical mass (deviation < 2 ppm).

Comparative Analysis of Deuteration Methods

MethodDeuterated PositionsYield (%)D Incorporation (%)
Acid-Catalyzed ExchangeC3, C204560–70
Pd/C + D₂C1, C4, C177885–90
CD₃MgBr Grignard6α-CH₃92>99
Suzuki-Miyaura Coupling6α-CH₃88>99

Challenges and Solutions in Large-Scale Synthesis

  • Isotopic Dilution : Trace protons in solvents reduce D incorporation. Solution: Use 99.9% D₂O and deuterated solvents.

  • Byproduct Formation : Over-oxidation during DDQ treatment generates 1,4-diene byproducts. Solution: Optimize DDQ stoichiometry (1.2 equiv.) and reaction time (2 hours) .

常见问题

Basic: How should researchers design a synthesis protocol for 6α-Methylprednisolone-D6 to ensure isotopic purity and structural integrity?

Methodological Answer:

  • Step 1: Define Objectives – Clearly outline the desired isotopic enrichment (e.g., deuterium at the 6α position) and confirm structural analogs (e.g., non-deuterated methylprednisolone) for comparison.
  • Step 2: Select Synthesis Route – Use established deuteration methods, such as hydrogen-deuterium exchange under controlled pH and temperature, or catalytic deuteration with deuterated solvents (e.g., D₂O).
  • Step 3: Isotopic Purity Validation – Employ mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuteration efficiency and rule out positional isomers. Cross-reference with reagent standards (e.g., dexamethasone-d₄ analogs in ) to validate methodology.
  • Step 4: Reproducibility Checks – Document reaction conditions (solvents, catalysts, time) rigorously to ensure reproducibility .

Basic: What analytical techniques are recommended for characterizing 6α-Methylprednisolone-D6 in preclinical studies?

Methodological Answer:

  • Core Techniques :
    • High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity and separation from non-deuterated analogs.
    • Infrared (IR) Spectroscopy to verify functional groups and deuteration-induced shifts (e.g., C-D stretching vibrations at ~2200 cm⁻¹) .
    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantifying isotopic enrichment and metabolic stability in biological matrices.
  • Data Cross-Validation : Compare results with published spectra and reagent catalogs (e.g., methylprednisolone derivatives in ) to resolve ambiguities .

Advanced: How can researchers address discrepancies in pharmacokinetic data between 6α-Methylprednisolone-D6 and its non-deuterated counterpart?

Methodological Answer:

  • Step 1: Hypothesis Testing – Determine if discrepancies arise from deuterium isotope effects (e.g., altered metabolic half-life) or methodological variability (e.g., assay sensitivity).
  • Step 2: Triangulate Data Sources – Use in vitro (microsomal stability assays) and in vivo (rodent pharmacokinetics) models to isolate confounding factors. For example, ’s methylene chloride extraction protocol can be adapted to isolate metabolites for comparative analysis.
  • Step 3: Statistical Robustness – Apply mixed-effects models to account for inter-subject variability and confirm significance thresholds (p < 0.05 with Bonferroni correction) .

Advanced: What methodologies are effective for studying the metabolic stability of deuterated steroids like 6α-Methylprednisolone-D6?

Methodological Answer:

  • Step 1: In Vitro Models – Use liver microsomes or hepatocyte incubations with NADPH cofactors to simulate Phase I metabolism. Monitor deuterium retention via MS fragmentation patterns.
  • Step 2: Isotope Tracing – Employ deuterium-labeled internal standards (e.g., dexamethasone-d₄ in ) to normalize recovery rates and reduce matrix effects.
  • Step 3: Data Interpretation – Apply kinetic isotope effect (KIE) calculations to quantify metabolic rate changes. For example, a KIE >1 indicates slower metabolism due to deuterium substitution .

Advanced: How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research question formulation for deuterated corticosteroid analogs?

Methodological Answer:

  • Feasibility : Ensure access to deuterated precursors (e.g., commercial suppliers in ) and analytical infrastructure (e.g., LC-MS/MS).
  • Novelty : Focus on understudied deuterium effects, such as impacts on glucocorticoid receptor binding affinity.
  • Ethical Compliance : Adhere to institutional guidelines for animal/human studies, especially for pharmacokinetic trials.
  • Relevance : Link findings to broader goals (e.g., improving anti-inflammatory drug design with enhanced metabolic stability) .

Advanced: What strategies resolve contradictions in deuterium isotope effects observed between in vitro and in vivo studies?

Methodological Answer:

  • Step 1: System-Specific Analysis – Recognize that in vitro models (e.g., purified enzymes) may lack physiological factors (e.g., protein binding) present in vivo .
  • Step 2: Mechanistic Studies – Use molecular dynamics simulations to predict deuterium’s impact on enzyme-substrate interactions.
  • Step 3: Meta-Analysis – Aggregate data from multiple studies (e.g., ’s conflict-resolution framework) to identify trends, such as consistent KIE magnitudes across models.
  • Step 4: Peer Review – Submit findings for rigorous critique, addressing methodological limitations (e.g., sample size, controls) as per ’s guidelines .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。